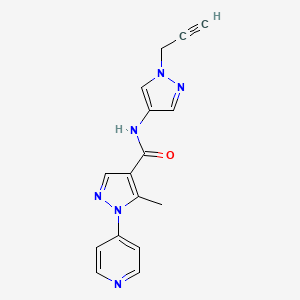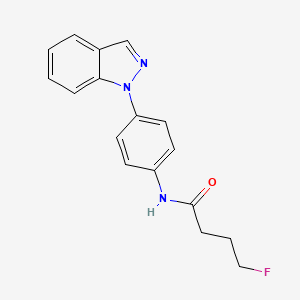
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine is a chemical compound that has shown potential for use in scientific research. It is a pyrimidine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine involves the binding of the compound to the ATP-binding site of kinases. This binding prevents the transfer of phosphate groups to downstream signaling molecules, which leads to the inhibition of kinase activity. The compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. The compound has also been found to inhibit tumor growth and angiogenesis in animal models. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine in lab experiments is its selectivity for kinases. The compound has been found to have a high degree of selectivity for several kinases, which reduces the risk of off-target effects. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the use of 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine in scientific research. One direction is the development of analogs with improved solubility and efficacy. Another direction is the investigation of its potential for use in combination therapy with other cancer drugs. Additionally, the compound could be tested for its potential to inhibit other kinases involved in disease pathways. Finally, the compound could be tested for its potential to inhibit viral kinases, which could lead to the development of antiviral drugs.
Métodos De Síntesis
The synthesis of 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine has been achieved using different approaches. One method involves the reaction of 6-methyl-2,4-diaminopyrimidine with 1-bromo-2-propyne in the presence of a palladium catalyst. Another method involves the reaction of 6-methyl-2,4-diaminopyrimidine with 4-bromo-1-propynylpyrazole in the presence of a copper catalyst. Both methods have shown good yields and purity of the final product.
Aplicaciones Científicas De Investigación
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine has shown potential for use in scientific research as a kinase inhibitor. It has been found to inhibit the activity of several kinases, including the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor (PDGFR), and vascular endothelial growth factor receptor (VEGFR). These kinases are involved in various signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these kinases by 5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine can lead to the suppression of tumor growth and angiogenesis.
Propiedades
IUPAC Name |
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c1-3-4-17-6-9(5-15-17)16-11-10(12)8(2)13-7-14-11/h1,5-7H,4H2,2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRNAHNJKFLRHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CN(N=C2)CC#C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-N-(1-prop-2-ynylpyrazol-4-yl)pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(furan-2-yl)-2-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7434160.png)
![Methyl 3-[4-[(6-cyanopyrazin-2-yl)amino]phenyl]propanoate](/img/structure/B7434163.png)
![Ethyl 4-[2-fluoro-4-(propylsulfonylamino)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate](/img/structure/B7434180.png)
![N-[3-[benzyl(methyl)amino]butyl]-4-(difluoromethoxy)-1H-indole-2-carboxamide](/img/structure/B7434190.png)

![5-(4-methylphenyl)-N-(1-prop-2-ynylpyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7434201.png)
![[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate](/img/structure/B7434207.png)


![1-(4-acetyl-3,5-dimethylphenyl)-3-[(1R,2S)-2-(3-ethoxyphenyl)cyclopropyl]urea](/img/structure/B7434219.png)
![1-[4-[[(2-Amino-2-oxoethyl)carbamothioylamino]methyl]phenyl]piperidine-4-carboxamide](/img/structure/B7434226.png)

![methyl 3-[3-[[(N,N'-dimethylcarbamimidoyl)amino]methyl]phenyl]benzoate;hydrobromide](/img/structure/B7434232.png)
![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)